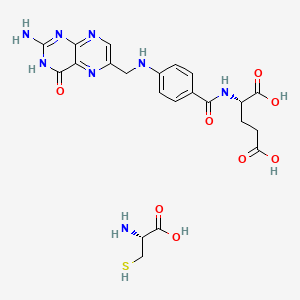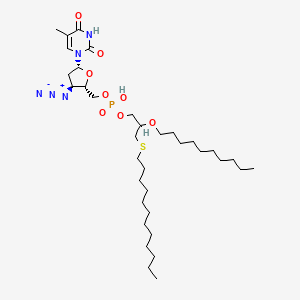
Fozivudine tidoxil
Overview
Description
Fozivudine tidoxil is a thioether lipid–Zidovudine conjugate. It is an investigational compound primarily studied for its potential use in the treatment of HIV infections. After intake, it is split intracellularly into the lipid moiety and Zidovudine-monophosphate, which is subsequently phosphorylated to the active metabolite Zidovudine-triphosphate .
Mechanism of Action
Fozivudine tidoxil, also known as Fozivudine, is a compound that has been used in trials studying the treatment of HIV infections . This article will cover the mechanism of action of this compound, including its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound is a member of the nucleoside reverse transcriptase (RT) inhibitor (NRTI) family of drugs . These drugs are nucleoside analogs that incorporate into a growing DNA strand and bind viral RT, thus halting reverse transcription .
Mode of Action
This compound is metabolized in both resting and mitogen-stimulated human peripheral blood leukocyte cells . This suggests that the effect of Fozivudine against HIV is independent of thymidine kinase activity .
Biochemical Pathways
It is known that the compound interferes with the process of reverse transcription, a crucial step in the replication of retroviruses like hiv .
Result of Action
In a study using the feline immunodeficiency virus (FIV) model for HIV infection, infected cats were treated with this compound for six weeks, starting one day before infection . The study demonstrated a decrease in plasma- and cell-associated viremia at two weeks post-infection in Fozivudine-treated cats as compared to placebo-treated cats . There was no difference in viremia or cell counts between treated and untreated groups at all time points tested .
Action Environment
The concentrations in blood plasma and cerebrospinal fluid were comparable .
Biochemical Analysis
Biochemical Properties
Fozivudine Tidoxil is a pyrimidone, a class of organic compounds that contain a pyrimidine ring, which bears a ketone . In biochemical reactions, this compound interacts with enzymes such as Nucleotide Pyrophosphatases/Phosphodiesterases (NPPs), specifically NPP1 and NPP3 . These enzymes cleave liponucleotides to produce a lipid moiety and a nucleoside-mono-phosphate, leading to specific enzymatic bio-activation and intracellular supply of the active principle .
Cellular Effects
This compound has been observed to have effects on various types of cells. In an in vitro study investigating intracellular metabolism, this compound was metabolised in both resting and mitogen-stimulated human peripheral blood leukocyte cells . The effect of this compound against HIV was found to be independent of thymidine kinase activity .
Molecular Mechanism
The molecular mechanism of this compound involves its bio-activation by two enzymes, NPP1 and NPP3, into the lipid moiety and intracellularly Zidovudine-monophosphate (ZVD-MP), which is subsequently phosphorylated to the active metabolite, triphosphorylated Zidovudine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. In a phase I/II dose-escalating trial, three doses of this compound were administered for 1 week. Steady-state pharmacokinetics showed slightly higher plasma concentrations compared with levels after the first dose .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a study with cats, this compound administration during the acute stage of Feline Immunodeficiency Virus infection decreased plasma and cell-associated viremia during the first 2 weeks of infection .
Metabolic Pathways
This compound is involved in metabolic pathways where it is bio-activated by two enzymes (NPP1 and NPP3) into the lipid moiety and intracellularly Zidovudine-monophosphate .
Preparation Methods
The synthesis of fozivudine tidoxil involves several steps:
Initial Preparation: Treatment of 2-decyloxy-3-(dodecylmercapto)-1-propanol with phosphorus oxychloride in the presence of triethylamine produces the intermediate dichlorophosphate ester.
Condensation: This intermediate is then condensed with 3’-deoxy-3’-azidothymidine (AZT) to produce the target phosphate diester after aqueous hydrolysis.
Alternative Method: The title diester can also be obtained by the phospholipase D-catalyzed condensation of AZT with the choline monophosphate ester.
Chemical Reactions Analysis
Fozivudine tidoxil undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where different functional groups are introduced.
Common Reagents and Conditions: Common reagents include phosphorus oxychloride, triethylamine, and phospholipase D.
Scientific Research Applications
Comparison with Similar Compounds
Fozivudine tidoxil is compared with other similar compounds such as Zidovudine and Fosalvudine:
Zidovudine: This compound is a conjugate of Zidovudine, offering improved pharmacokinetic properties and potentially reduced toxicity.
Similar compounds include:
- Zidovudine
- Fosalvudine
- Apricitabine
- Elvucitabine
Properties
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-decoxy-3-dodecylsulfanylpropyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64N5O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-50-28-30(45-22-20-18-16-13-11-9-7-5-2)26-46-49(43,44)47-27-32-31(38-39-36)24-33(48-32)40-25-29(3)34(41)37-35(40)42/h25,30-33H,4-24,26-28H2,1-3H3,(H,43,44)(H,37,41,42)/t30?,31-,32+,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHARWXWOCPXCR-WELGVCPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64N5O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931199 | |
| Record name | 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141790-23-0 | |
| Record name | Fozivudine tidoxil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141790230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fozivudine Tidoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOZIVUDINE TIDOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/687805287F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


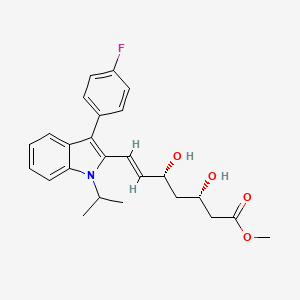

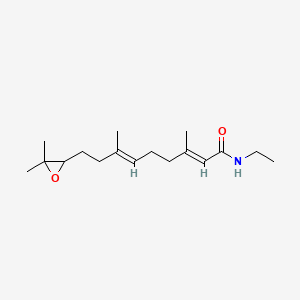
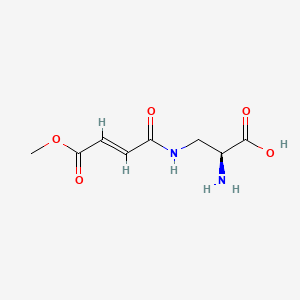

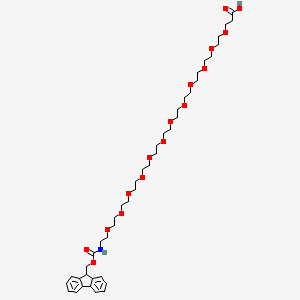
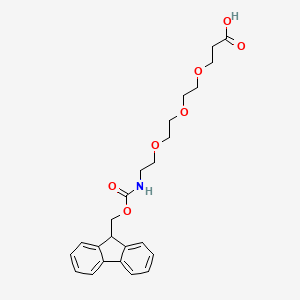
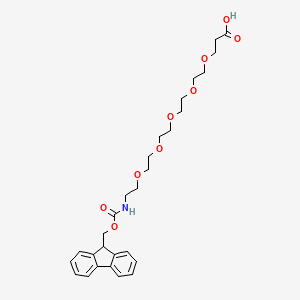
![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)
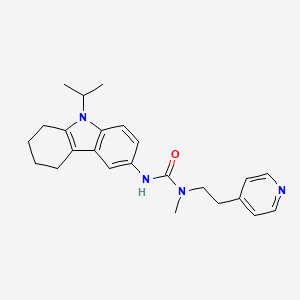
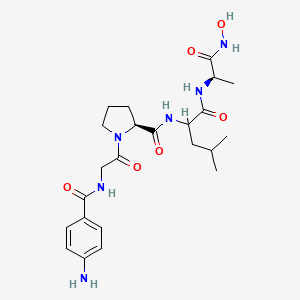
![N-[(4-Chlorophenyl)methyl]-1-Methyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B1673522.png)

